Methyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
methyl 4-methyl-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-9-6-10(2)14(11(3)7-9)23-8-13(20)19-17-18-12(4)15(24-17)16(21)22-5/h6-7H,8H2,1-5H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQAEROQLIXHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=C(S2)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate typically involves the reaction of 2,4,6-trimethylphenol with acetic anhydride to form 2,4,6-trimethylphenoxyacetyl chloride. This intermediate is then reacted with 4-methyl-2-amino-1,3-thiazole-5-carboxylic acid methyl ester under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share structural similarities.
Phenoxyacetyl Derivatives: Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) are similar in terms of the phenoxyacetyl group.
Uniqueness
Methyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-methyl-2-{[(2,4,6-trimethylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its thiazole ring and various functional groups. Its molecular formula is with a molecular weight of approximately 374.5 g/mol. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Trimethylphenoxy Intermediate : Reaction of 2,3,6-trimethylphenol with an acylating agent.
- Acetamidation : The intermediate is reacted with an acetamido group donor.
- Esterification : The acetamido derivative is esterified to yield the target compound.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound | Target Bacteria | Activity |
|---|---|---|
| Thiazole Derivative A | E. coli | 3.72 log reduction |
| Thiazole Derivative B | S. aureus | 4.01 log reduction |
Anticancer Activity
The compound's thiazole structure is known for its potential in anticancer therapies. Thiazoles have been reported to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis. In vitro studies demonstrate that derivatives can induce apoptosis in various cancer cell lines.
| Study Reference | Cell Line | IC50 (µM) |
|---|---|---|
| Study 1 | HeLa | 15 |
| Study 2 | MCF-7 | 20 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could act as a modulator for receptors that play crucial roles in cellular signaling pathways.
Case Studies
Several case studies highlight the biological activity of thiazole derivatives:
-
Case Study on Antibacterial Activity :
- Researchers tested a series of thiazole derivatives against common pathogens.
- Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
-
Case Study on Anticancer Effects :
- A derivative was tested on breast cancer cell lines.
- The study found that treatment resulted in increased apoptosis markers and decreased viability over 48 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
